1-(piperazine-2-carbonyl)pyrrolidin-3-ol dihydrochloride
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Overview
Description
1-(piperazine-2-carbonyl)pyrrolidin-3-ol dihydrochloride is a chemical compound that features a piperazine ring and a pyrrolidine ring. These structures are commonly found in various biologically active molecules and pharmaceutical agents. The compound’s unique structure allows it to interact with different biological targets, making it a valuable subject of study in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperazine-2-carbonyl)pyrrolidin-3-ol dihydrochloride typically involves the formation of the piperazine and pyrrolidine rings followed by their functionalization. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination are often employed in the synthesis of piperazine-containing drugs .
Chemical Reactions Analysis
Types of Reactions
1-(piperazine-2-carbonyl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonium salts are employed in substitution reactions.
Major Products Formed
Oxidation: Pyrrolidin-2-ones and 3-iodopyrroles.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(piperazine-2-carbonyl)pyrrolidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(piperazine-2-carbonyl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the molecule . The compound may bind to kinase-inactive conformations, affecting various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Pyrrolidine-2-one, pyrrolidine-2,5-diones.
Piperazine derivatives: Trimetazidine, ranolazine, befuraline.
Uniqueness
1-(piperazine-2-carbonyl)pyrrolidin-3-ol dihydrochloride stands out due to its combined piperazine and pyrrolidine rings, which provide a unique scaffold for drug design. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
2770358-66-0 |
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Molecular Formula |
C9H19Cl2N3O2 |
Molecular Weight |
272.2 |
Purity |
95 |
Origin of Product |
United States |
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